3,3'-piperazine-1,4-diylbis[1-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol]
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Overview
Description
3,3’-piperazine-1,4-diylbis[1-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol] is a complex organic compound with a molecular formula of C34H32Cl4N4O2 and a molecular weight of 670.472 g/mol . This compound is characterized by the presence of a piperazine ring, two carbazole moieties, and dichloro substituents, making it a unique and versatile molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-piperazine-1,4-diylbis[1-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol] typically involves the reaction of 3,6-dichloro-9H-carbazole with piperazine and a suitable propanol derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide in an organic solvent like ethanol . The reaction mixture is refluxed to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3,3’-piperazine-1,4-diylbis[1-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The dichloro groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbazole derivatives.
Scientific Research Applications
3,3’-piperazine-1,4-diylbis[1-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol] has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3,3’-piperazine-1,4-diylbis[1-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3,3’-piperazine-1,4-diylbis[1-(9H-carbazol-9-yl)propan-2-ol]
- 1-(4-benzyl-piperazin-1-yl)-3-carbazol-9-yl-propan-2-ol
- 1-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]piperazinedium oxalate
Uniqueness
3,3’-piperazine-1,4-diylbis[1-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol] is unique due to the presence of dichloro substituents on the carbazole rings, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its versatility in various applications .
Properties
Molecular Formula |
C34H32Cl4N4O2 |
---|---|
Molecular Weight |
670.4 g/mol |
IUPAC Name |
1-(3,6-dichlorocarbazol-9-yl)-3-[4-[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]piperazin-1-yl]propan-2-ol |
InChI |
InChI=1S/C34H32Cl4N4O2/c35-21-1-5-31-27(13-21)28-14-22(36)2-6-32(28)41(31)19-25(43)17-39-9-11-40(12-10-39)18-26(44)20-42-33-7-3-23(37)15-29(33)30-16-24(38)4-8-34(30)42/h1-8,13-16,25-26,43-44H,9-12,17-20H2 |
InChI Key |
GGRFXCGOSHLLEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O)CC(CN5C6=C(C=C(C=C6)Cl)C7=C5C=CC(=C7)Cl)O |
Origin of Product |
United States |
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